

comparing the impact of malic acid and tartaric acid on wine acidity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Malic Acid**
Cat. No.: **B166107**

[Get Quote](#)

A Comparative Analysis of Malic and Tartaric Acids on Wine Acidity

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The acidity of wine is a critical component that influences its taste, stability, and overall sensory profile. The two primary organic acids that play a pivotal role in shaping a wine's acidity are **malic acid** and tartaric acid. While both contribute to the tartness of wine, their chemical properties and sensory impacts differ significantly. This guide provides a comprehensive comparison of the effects of malic and tartaric acid on wine acidity, supported by experimental data and detailed protocols for analysis.

Chemical and Sensory Profile Comparison

Tartaric acid is generally considered the strongest of the principal wine acids, contributing to a wine's chemical stability.^{[1][2]} **Malic acid**, on the other hand, is known for its characteristic "green apple" tartness and is susceptible to conversion into the softer lactic acid through malolactic fermentation.^[3]

From a sensory perspective, tartaric acid is often described as providing a sharp, crisp acidity, while **malic acid** imparts a broader, more rounded tartness. The perceived intensity of these

acids is not solely dependent on their concentration but also on the overall matrix of the wine, including its pH and the presence of other compounds.

Quantitative Data Comparison

To illustrate the differential impact of malic and tartaric acid on wine chemistry, the following table summarizes the results of a hypothetical experiment in which a base Chardonnay with low acidity was treated with equal concentrations of either **malic acid** or **tartaric acid**.

Parameter	Base Wine (Control)	+ 2 g/L Malic Acid	+ 2 g/L Tartaric Acid
pH	3.85	3.65	3.45
Titratable Acidity (g/L as Tartaric Acid)	5.0	6.8	7.0
Sensory Notes	Flabby, lacking freshness	Noticeable green apple tartness, moderate crispness	Sharp, crisp acidity, enhanced freshness

This data is representative of expected outcomes from such an experiment and is intended for illustrative purposes.

Experimental Protocols

Measurement of pH

The pH of a wine sample is a measure of its active acidity and is crucial for microbial stability and the effectiveness of sulfur dioxide.

Materials:

- Calibrated pH meter with an electrode
- Standard buffer solutions (pH 4.0 and 7.0)
- Beakers

- Distilled water
- Magnetic stirrer and stir bar

Procedure:

- Calibration: Calibrate the pH meter according to the manufacturer's instructions using the pH 4.0 and 7.0 buffer solutions.[4][5][6]
- Sample Preparation: If the wine sample contains dissolved carbon dioxide (e.g., from recent fermentation), it should be degassed by stirring vigorously or by brief application of a vacuum.[5][7][8]
- Measurement:
 - Rinse the pH electrode with distilled water and gently blot dry with a lint-free tissue.[4]
 - Place a 50 mL sample of the wine into a beaker with a magnetic stir bar.
 - Immerse the pH electrode in the sample, ensuring the junction is fully submerged.[4]
 - Begin gentle stirring.
 - Allow the reading to stabilize before recording the pH value.[4][9]

Measurement of Titratable Acidity (TA)

Titratable acidity measures the total concentration of acids in the wine, which correlates more directly with the sensory perception of tartness.

Materials:

- Burette (25 mL or 50 mL)
- Pipette (10 mL)
- Beakers or flasks
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution

- pH meter or phenolphthalein indicator
- Magnetic stirrer and stir bar
- Distilled water (CO₂-free)

Procedure:

- Sample Preparation: Degas the wine sample as described for pH measurement.[5][7]
- Titration Setup:
 - Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.[7]
 - Pipette 10 mL of the wine sample into a beaker containing a magnetic stir bar and approximately 30 mL of CO₂-free distilled water.[10]
- Titration:
 - If using a pH meter, immerse the electrode in the sample and begin stirring. Titrate with the NaOH solution until the pH of the wine sample reaches 8.2.[5][11][12] This is the standard endpoint for wine TA measurements.
 - If using phenolphthalein, add a few drops of the indicator to the wine sample. Titrate with NaOH until the first persistent pale pink color appears and holds for at least 15-30 seconds.[10][11]
- Calculation: Record the volume of NaOH used. The titratable acidity, expressed as grams per liter of tartaric acid, can be calculated using the following formula:

$$\text{TA (g/L)} = (\text{Volume of NaOH used in mL} \times \text{Molarity of NaOH} \times 75.0) / \text{Volume of wine sample in mL}$$

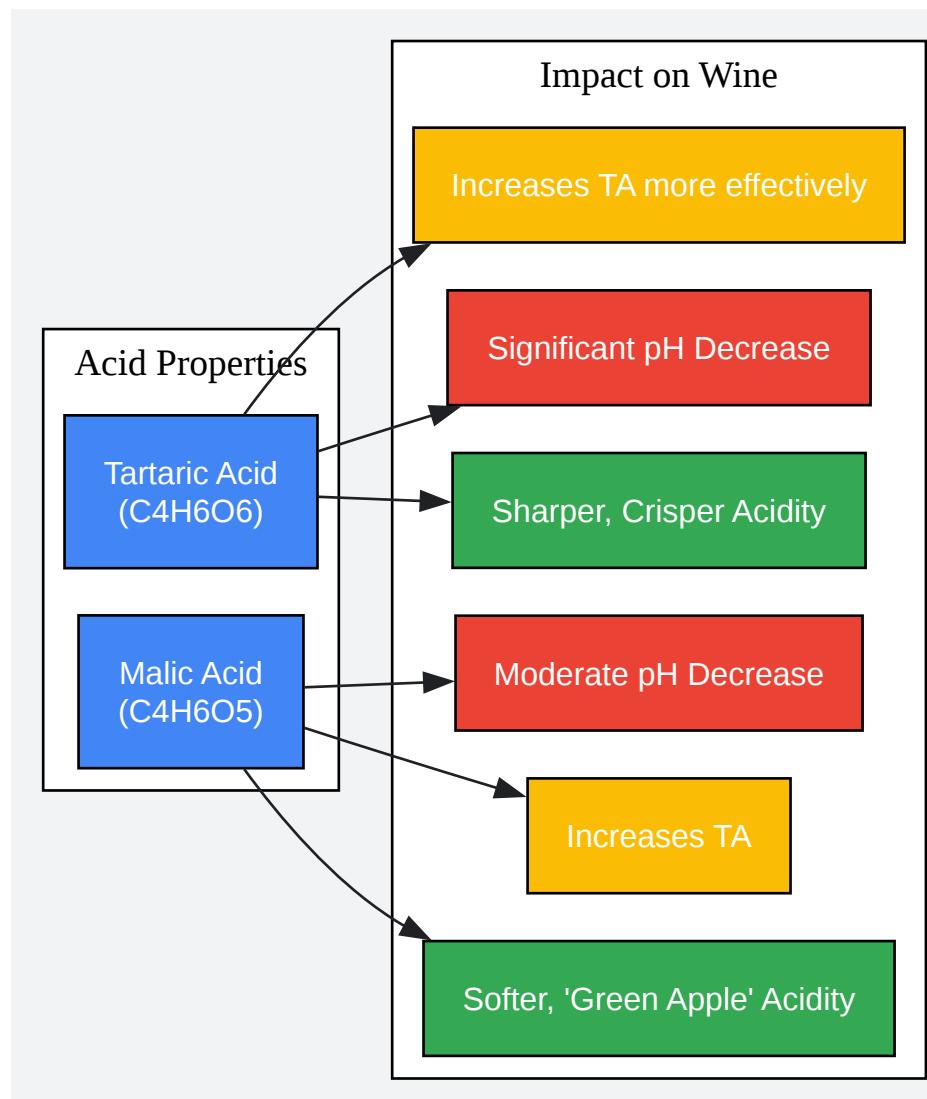
Sensory Evaluation Protocol

A descriptive sensory analysis can be conducted to quantify the differences in the sensory profiles of wines treated with malic versus tartaric acid.

Panelists: A panel of 8-12 trained assessors is recommended.[13]

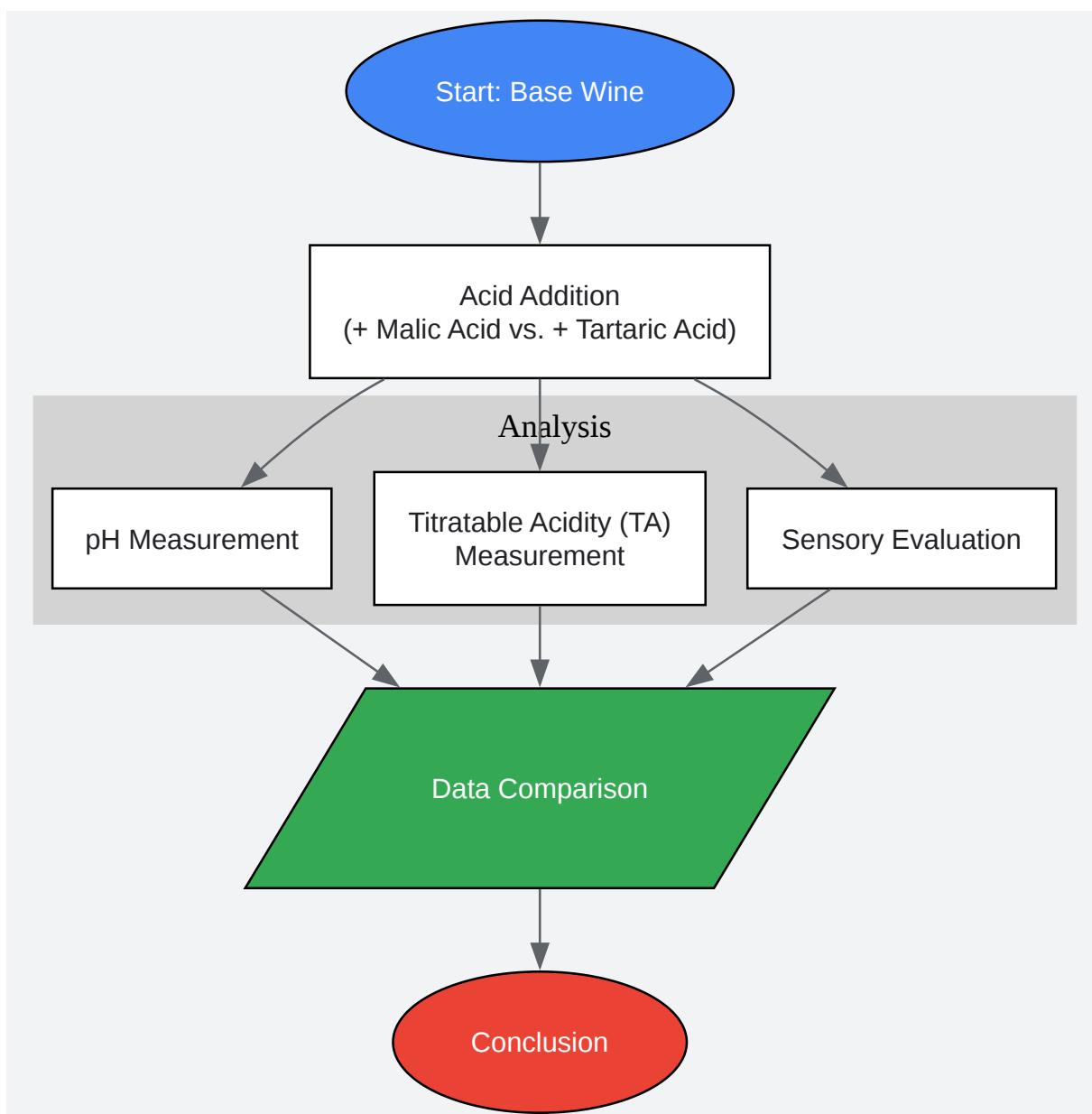
Sample Preparation and Presentation:

- The base wine and the two acidified wine samples should be presented blind and in a randomized order to the panelists.[13]
- Samples should be served at a constant temperature (e.g., 18-20°C for white wine).[13]
- Pour 30 mL of each sample into identical, coded glasses.[13]


Evaluation: Panelists should be instructed to rate the intensity of the following attributes on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high"):

- Overall Acidity: The total impression of tartness.
- Sharpness/Crispness: The piercing, palate-cleansing quality of the acidity.
- Green Apple Flavor: The characteristic flavor associated with **malic acid**.
- Citrus Flavor (Lemon/Lime): Flavors often associated with crisp, acidic wines.
- Mouthfeel/Body: The perceived weight and texture of the wine on the palate.

Data Analysis: The data collected from the panelists can be statistically analyzed (e.g., using ANOVA) to determine if there are significant sensory differences between the wine samples.


Visualizing the Impact and Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical differences and a typical experimental workflow for this comparative analysis.

[Click to download full resolution via product page](#)

Comparison of Malic and Tartaric Acid Impact

[Click to download full resolution via product page](#)

Experimental Workflow for Acid Comparison

Conclusion

Both malic and tartaric acids are indispensable tools for the winemaker in adjusting and perfecting the acidity of a wine. Tartaric acid offers a more potent and stable means of increasing acidity and significantly lowering pH. **Malic acid** provides a softer, more fruit-forward acidity that can be further modified through malolactic fermentation. The choice of which acid to

use, and in what quantity, will depend on the initial chemistry of the wine, the desired stylistic outcome, and the winemaker's understanding of their distinct sensory impacts. The experimental protocols provided herein offer a standardized approach for researchers and professionals to quantitatively and qualitatively assess the effects of these crucial wine components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. awri.com.au [awri.com.au]
- 3. Modeling malic acid dynamics to ensure quality, aroma and freshness of Pinot blanc wines in South Tyrol (Italy) | OENO One [oeno-one.eu]
- 4. winemakersresearchexchange.com [winemakersresearchexchange.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. winemakersresearchexchange.com [winemakersresearchexchange.com]
- 8. awri.com.au [awri.com.au]
- 9. pages.hannainst.com [pages.hannainst.com]
- 10. winemakermag.com [winemakermag.com]
- 11. seniorchem.com [seniorchem.com]
- 12. scispace.com [scispace.com]
- 13. agw.org.au [agw.org.au]
- To cite this document: BenchChem. [comparing the impact of malic acid and tartaric acid on wine acidity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166107#comparing-the-impact-of-malic-acid-and-tartaric-acid-on-wine-acidity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com